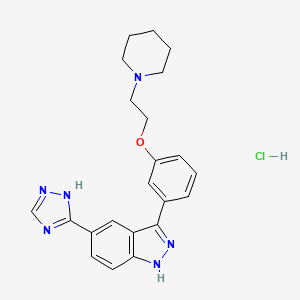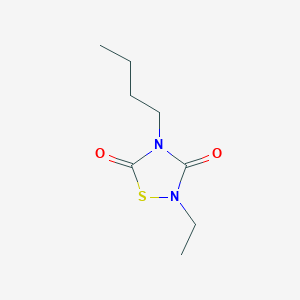![molecular formula C18H20N2O B2653802 N-(propan-2-yl)-N-{[2-(pyridin-2-yl)phenyl]methyl}prop-2-enamide CAS No. 2094611-98-8](/img/structure/B2653802.png)
N-(propan-2-yl)-N-{[2-(pyridin-2-yl)phenyl]methyl}prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(propan-2-yl)-N-{[2-(pyridin-2-yl)phenyl]methyl}prop-2-enamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring and a phenyl group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(propan-2-yl)-N-{[2-(pyridin-2-yl)phenyl]methyl}prop-2-enamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-(pyridin-2-yl)benzaldehyde with isopropylamine to form an imine intermediate. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to yield the final product, this compound. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as palladium or nickel complexes, can also enhance the efficiency of the synthesis process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(propan-2-yl)-N-{[2-(pyridin-2-yl)phenyl]methyl}prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using reagents like sodium halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium halides in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Aplicaciones Científicas De Investigación
N-(propan-2-yl)-N-{[2-(pyridin-2-yl)phenyl]methyl}prop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.
Industry: Utilized in the development of new materials, such as polymers and advanced composites.
Mecanismo De Acción
The mechanism by which N-(propan-2-yl)-N-{[2-(pyridin-2-yl)phenyl]methyl}prop-2-enamide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalysis.
Comparación Con Compuestos Similares
Similar Compounds
- N-(propan-2-yl)-N-{[2-(pyridin-2-yl)phenyl]methyl}acetamide
- N-(propan-2-yl)-N-{[2-(pyridin-2-yl)phenyl]methyl}but-2-enamide
Uniqueness
Compared to similar compounds, N-(propan-2-yl)-N-{[2-(pyridin-2-yl)phenyl]methyl}prop-2-enamide exhibits unique reactivity due to the presence of the prop-2-enamide group, which allows for additional chemical modifications and applications. Its structural features also enable it to interact with a broader range of molecular targets, enhancing its versatility in research and industrial applications.
Propiedades
IUPAC Name |
N-propan-2-yl-N-[(2-pyridin-2-ylphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-4-18(21)20(14(2)3)13-15-9-5-6-10-16(15)17-11-7-8-12-19-17/h4-12,14H,1,13H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJPJFSEHCHCIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1C2=CC=CC=N2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methoxybenzamide](/img/structure/B2653724.png)


![N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2653731.png)
![5,7-dimethyl-3-[(1E)-{[({[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}methanimidoyl)amino]imino}methyl]-4H-chromen-4-one hydrobromide](/img/structure/B2653732.png)
![N-(3-chlorophenyl)-4-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2653733.png)

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2653735.png)




